5-Methoxy-2-methylbenzofuran basic properties
5-Methoxy-2-methylbenzofuran basic properties
An In-depth Technical Guide to 5-Methoxy-2-methylbenzofuran
Introduction
5-Methoxy-2-methylbenzofuran is a heterocyclic organic compound featuring a benzofuran core. The benzofuran ring system, which consists of a fused benzene and furan ring, is a prominent scaffold found in numerous natural products and pharmacologically active molecules.[1] These compounds exhibit a wide array of biological activities, including antiarrhythmic, antiviral, anticancer, and antifungal properties.[1] The specific substitution pattern of 5-Methoxy-2-methylbenzofuran, with an electron-donating methoxy group on the benzene ring and a methyl group on the furan ring, influences its electronic properties, reactivity, and potential as a versatile intermediate in organic synthesis and drug discovery.[2] This guide provides a comprehensive overview of its core properties, synthesis, reactivity, and applications for researchers and professionals in the chemical and pharmaceutical sciences.
Chemical Identity and Molecular Structure
Correctly identifying a chemical entity is the foundation of all scientific investigation. 5-Methoxy-2-methylbenzofuran is systematically identified by several key descriptors that ensure unambiguous communication in research and regulatory contexts.
-
IUPAC Name : 5-methoxy-2-methyl-1-benzofuran[3]
Other key identifiers include:
-
InChI : InChI=1S/C10H10O2/c1-7-5-8-6-9(11-2)3-4-10(8)12-7/h3-6H,1-2H3[3][5]
-
SMILES : CC1=CC2=C(O1)C=CC(=C2)OC[3]
Caption: 2D Structure of 5-Methoxy-2-methylbenzofuran.
Physicochemical Properties
The physical and chemical properties of 5-Methoxy-2-methylbenzofuran dictate its behavior in various solvents and reaction conditions, which is critical for designing experiments and purification protocols.
| Property | Value | Source |
| Melting Point | 58 °C | [4] |
| Boiling Point | 245 °C (at 705 Torr) | [4] |
| Density | 1.106 g/cm³ | [4] |
| Molecular Weight | 162.19 g/mol | [3][4] |
| XLogP3 | 2.7 | [3] |
| Appearance | White powder/solid | [1][6] |
The XLogP3 value of 2.7 indicates moderate lipophilicity, suggesting good solubility in organic solvents and potential for traversing biological membranes, a key consideration in drug development.[3][7]
Spectroscopic Profile
Structural elucidation and purity assessment of 5-Methoxy-2-methylbenzofuran rely on standard spectroscopic techniques. While raw spectra are proprietary, published data and chemical principles provide a clear profile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H-NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzofuran core, a singlet for the methoxy (-OCH₃) group protons (typically around δ 3.8-3.9 ppm), and a singlet for the methyl (-CH₃) group protons at the 2-position (typically around δ 2.4-2.7 ppm).[1][6] The aromatic region will show characteristic coupling patterns based on the substitution.
-
¹³C-NMR : The carbon NMR spectrum will display ten unique signals corresponding to each carbon atom in the molecule, including signals for the two methyl carbons and the eight carbons of the benzofuran ring system.[3][6]
-
-
Mass Spectrometry (MS) :
-
GC-MS : Gas Chromatography-Mass Spectrometry is a standard method for identifying 5-Methoxy-2-methylbenzofuran. The mass spectrum will show a molecular ion (M⁺) peak corresponding to its molecular weight (m/z = 162.19).[3][8][9] The fragmentation pattern provides further structural confirmation. The NIST WebBook lists a Kovats retention index of 1336 on a standard non-polar column.[3][9]
-
-
Infrared (IR) Spectroscopy :
-
The IR spectrum would be characterized by C-H stretching from the aromatic and methyl groups (~2900-3100 cm⁻¹), aromatic C=C stretching (~1600 cm⁻¹), and prominent C-O-C (ether) stretching bands (~1250 cm⁻¹).[2]
-
Synthesis and Reactivity
Synthesis
5-Methoxy-2-methylbenzofuran can be synthesized through various routes. A common laboratory-scale approach involves the cyclization of a substituted phenol. One documented method utilizes the palladium-catalyzed intramolecular cyclization of 2-allyl-4-methoxyphenol.
Caption: Palladium-catalyzed synthesis workflow.
Experimental Protocol: Palladium-Catalyzed Oxidative Cyclization [10]
This protocol is based on a general method for benzofuran synthesis and illustrates a modern approach using organometallic catalysis.
-
Reaction Setup : To a solution of 2-allyl-4-methoxyphenol in N,N-dimethylformamide (DMF), add palladium(II) chloride, copper(II) diacetate, and lithium chloride.
-
Reaction Execution : Stir the mixture at room temperature (~25°C) under an oxygen atmosphere for approximately 5 hours. The reaction progress should be monitored using Thin-Layer Chromatography (TLC).
-
Work-up : Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude residue is then purified by column chromatography on silica gel to yield the final product.
-
Characterization : Confirm the identity and purity of the resulting 5-Methoxy-2-methylbenzofuran using NMR and MS as described in the spectroscopic profile.
The causality behind this choice of reagents is rooted in organometallic chemistry. Palladium(II) acts as the catalyst for the C-O bond formation. Copper(II) serves as a co-catalyst to re-oxidize the palladium from its Pd(0) state back to the active Pd(II) state, allowing the catalytic cycle to continue. Oxygen is the terminal oxidant in this cycle.
Reactivity
The reactivity of 5-Methoxy-2-methylbenzofuran is governed by the electron-rich nature of the benzofuran ring system.
-
Electrophilic Aromatic Substitution : The fused ring is susceptible to electrophilic attack. The methoxy group at the 5-position is a strong activating group, donating electron density through resonance, which preferentially directs incoming electrophiles to the ortho and para positions (C4 and C6).[2] Halogenation reactions, such as bromination or chlorination, are common examples.[1]
-
Reactivity of the Methyl Group : The methyl group at the 2-position can undergo reactions such as radical halogenation (e.g., with N-bromosuccinimide) to form a bromomethyl derivative, which is a useful intermediate for further functionalization.[1]
Applications in Research and Drug Development
While specific applications for 5-Methoxy-2-methylbenzofuran itself are primarily as a research chemical, its structural motif is of significant interest. Benzofuran derivatives are explored extensively in medicinal chemistry.
-
Scaffold for Drug Discovery : The benzofuran core is a "privileged structure" in medicinal chemistry. 5-Methoxy-2-methylbenzofuran serves as a valuable building block or starting material for the synthesis of more complex molecules with potential therapeutic value.[1][11]
-
Anticancer Research : Methoxy-substituted benzofurans have been investigated as potential anticancer agents. Their mechanisms can include the inhibition of tubulin polymerization or the inhibition of protein kinases crucial for cancer cell proliferation, such as VEGFR-2.[6][11]
-
Antimicrobial Agents : Derivatives synthesized from related benzofuran structures have shown activity against various Gram-positive and Gram-negative bacteria and yeasts.[1]
-
Serotonin Receptor Ligands : The structural similarity of some benzofuran derivatives to endogenous signaling molecules has led to their investigation as ligands for serotonin receptors, highlighting their potential in neuroscience research.[8]
Safety and Handling
As a laboratory chemical, 5-Methoxy-2-methylbenzofuran requires careful handling to minimize exposure and risk. The following information is synthesized from available Safety Data Sheets (SDS).[12]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-impermeable gloves, safety glasses or goggles, and a lab coat.[12]
-
Handling : Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12] Avoid contact with skin and eyes.[12] Keep away from sources of ignition.[13]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]
-
First Aid Measures :
-
Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[12]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.
-
Ingestion : Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.
-
Conclusion
5-Methoxy-2-methylbenzofuran is a well-characterized heterocyclic compound with defined physicochemical and spectroscopic properties. Its importance lies not only in its own right as a research chemical but more significantly as a versatile synthetic intermediate and a structural scaffold for the development of novel bioactive molecules. For researchers in organic synthesis and medicinal chemistry, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its potential in creating next-generation pharmaceuticals and functional materials.
References
-
Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica – Drug Research, 69(6), 1055-1065. [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Methyl-5-methoxybenzofuran. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methoxy-2-methylbenzofuran. National Center for Biotechnology Information. Retrieved from [Link]
-
Saeed, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1594. [Link]
-
ChemSynthesis. (n.d.). 5-methoxy-2-methyl-2,3-dihydro-1-benzofuran. Retrieved from [Link]
-
ChemBK. (2024). 5-Methoxybenzofuran. Retrieved from [Link]
-
Chemsrc. (n.d.). 5-METHOXYBENZOFURAN-2-CARBALDEHYDE | CAS#:23145-19-9. Retrieved from [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
-
DEA Microgram Bulletin. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Retrieved from [Link]
-
NIST. (n.d.). 2-Methyl-5-methoxybenzofuran. NIST Chemistry WebBook. Retrieved from [Link]
-
Abu-Hashem, A. A., et al. (2014). Reactivity of Benzofuran Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(12), 1-25. [Link]
-
Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: a critical view of molecular level information in marine dissolved organic matter. Biogeosciences, 10, 1583-1628. [Link]
-
CAS Common Chemistry. (n.d.). Tetramethylolacetylenediurea. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-Methoxy-2-phenylbenzofuran - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
IRS. (n.d.). Virginia - Exempt Organizations. Retrieved from [Link]
-
PubChem. (n.d.). Tetramethylolglycoluril. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. 6-Methoxy-2-methylbenzofuran (29040-48-0) for sale [vulcanchem.com]
- 3. 5-Methoxy-2-methylbenzofuran | C10H10O2 | CID 4639349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-METHOXY-2-METHYLBENZOFURAN CAS#: 13391-27-0 [m.chemicalbook.com]
- 5. 2-Methyl-5-methoxybenzofuran - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy 5-Methoxy-3-methyl-2-nitrobenzofuran | 96336-18-4 [smolecule.com]
- 8. dea.gov [dea.gov]
- 9. 2-Methyl-5-methoxybenzofuran [webbook.nist.gov]
- 10. 5-METHOXY-2-METHYLBENZOFURAN synthesis - chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 5-METHOXY-2-METHYLBENZOFURAN - Safety Data Sheet [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
